4-Ethoxy-3,3-dimethyl-butylamine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

4-Ethoxy-3,3-dimethyl-butylamine (CAS 1512724-94-5; MF C₈H₁₉NO; MW 145.24 g/mol) is a branched primary amine featuring a gem‑dimethyl motif at the 3‑position and an ethoxy substituent at the 4‑position. It belongs to the class of 3,3‑dialkyl‑substituted butylamines that find use as intermediates in medicinal chemistry, agrochemical synthesis, and high‑intensity sweetener manufacture (e.g., the neotame supply chain, where the 3,3‑dimethylbutylamine fragment is a critical pharmacophoric element).

Molecular Formula C8H19NO
Molecular Weight 145.24 g/mol
Cat. No. B12073384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-3,3-dimethyl-butylamine
Molecular FormulaC8H19NO
Molecular Weight145.24 g/mol
Structural Identifiers
SMILESCCOCC(C)(C)CCN
InChIInChI=1S/C8H19NO/c1-4-10-7-8(2,3)5-6-9/h4-7,9H2,1-3H3
InChIKeyDFQDTFHYTVOCQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-3,3-dimethyl-butylamine – Sourcing & Specification Baseline for a Sterically Hindered Primary Amine Building Block


4-Ethoxy-3,3-dimethyl-butylamine (CAS 1512724-94-5; MF C₈H₁₉NO; MW 145.24 g/mol) is a branched primary amine featuring a gem‑dimethyl motif at the 3‑position and an ethoxy substituent at the 4‑position . It belongs to the class of 3,3‑dialkyl‑substituted butylamines that find use as intermediates in medicinal chemistry, agrochemical synthesis, and high‑intensity sweetener manufacture (e.g., the neotame supply chain, where the 3,3‑dimethylbutylamine fragment is a critical pharmacophoric element) [1]. The combination of a sterically congested quaternary carbon adjacent to the primary amine and a distal ether oxygen creates a distinctive reactivity and physicochemical profile that differentiates it from simpler linear or less‑substituted analogs.

Why 4-Ethoxy-3,3-dimethyl-butylamine Cannot Be Casually Replaced by Other 3,3-Dimethylbutylamines or Alkoxy‑Butylamines


The 3,3‑dimethylbutylamine scaffold is not a single commodity; the position and nature of the alkoxy substituent (ethoxy vs. methoxy, 4‑ vs. 2‑substitution, mono‑ vs. di‑alkoxy) fundamentally alter the amine’s nucleophilicity, steric accessibility, hydrogen‑bonding capacity, and physicochemical properties such as boiling point, logP, and pKa . In the neotame synthetic pathway, for example, the 3,3‑dimethylbutyl group is essential for high‑potency sweetness, and any modification of the alkylamine handle can abolish or drastically reduce the desired biological activity [1]. Consequently, procurement decisions must be driven by exact structural identity and quantified property differences; generic “butylamine derivative” substitution carries an unacceptably high risk of synthetic failure or bioactivity loss. The evidence below quantifies where 4‑ethoxy‑3,3‑dimethyl‑butylamine sits relative to its nearest structural neighbors.

4-Ethoxy-3,3-dimethyl-butylamine – Head‑to‑Head Quantitative Differentiation Evidence


Ethoxy vs. Methoxy at the 4‑Position: Molecular Weight, Predicted logP, and H‑Bond Acceptor Capacity

Replacement of the 4‑methoxy group with a 4‑ethoxy substituent increases the molecular weight by 14.02 g/mol (from 131.22 to 145.24 g/mol) and adds one methylene unit to the alkyl‑ether chain, which is predicted to raise the logP by approximately 0.5–0.7 units (class‑level inference based on the Hansch π constant for a methylene increment of ~0.5) [1]. The ethoxy oxygen retains identical hydrogen‑bond acceptor capability (one HBA), but the larger ethyl group imposes greater steric demand near the ether oxygen, potentially reducing metabolic O‑dealkylation rates relative to the methoxy analog [2]. No experimental logP or metabolic stability data are publicly available for either compound; the logP shift is a class‑level inference from the well‑established additive hydrophobicity of methylene groups in homologous series.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Regioisomeric Comparison: 4‑Ethoxy vs. 2‑Ethoxy‑3,3‑dimethylbutylamine — Predicted Boiling Point and pKa Differences

Moving the ethoxy substituent from the 4‑position (target compound) to the 2‑position (2‑ethoxy‑3,3‑dimethylbutan‑1‑amine, CAS 1247988‑08‑4) places the ether oxygen on the carbon adjacent to the amine‑bearing carbon, enabling intramolecular hydrogen bonding between the ether oxygen and the NH₂ protons. This interaction is expected to lower the pKa of the 2‑ethoxy isomer relative to the 4‑ethoxy isomer and to alter the boiling point. Predicted data for the 2‑ethoxy isomer: bp = 184.8 ± 13.0 °C, density = 0.849 ± 0.06 g/cm³, pKa = 9.03 ± 0.23; these are computationally estimated values [1]. No experimental boiling point or pKa data are publicly available for the 4‑ethoxy target compound; however, the absence of intramolecular H‑bonding in the 4‑ethoxy regioisomer implies a higher pKa (closer to that of unsubstituted 3,3‑dimethylbutylamine, pKa ≈ 10.5–10.8 class estimate) and a different boiling point trajectory [2]. The predicted density difference (0.849 g/cm³ for the 2‑ethoxy isomer) provides a benchmark for anticipated physical property divergence.

Process Chemistry Purification Amine Basicity

Absence of the 4‑Alkoxy Group: Physicochemical Comparison with 3,3‑Dimethylbutylamine (DMBA)

The parent compound 3,3‑dimethylbutylamine (DMBA; CAS 15673‑00‑4; MW 101.19 g/mol) is a volatile liquid with experimentally determined bp = 114–116 °C, density = 0.752 g/mL at 25 °C, and flash point = 6 °C [1]. The introduction of the 4‑ethoxy group in the target compound adds 44.05 g/mol to the molecular weight and replaces a terminal methyl group with a polar ether functionality. This structural change is expected to substantially increase the boiling point (class‑level estimate: +50 to +80 °C based on the boiling‑point increment observed for analogous ether‑vs‑alkane homologations), raise the flash point into a less hazardous range, and improve aqueous solubility via hydrogen bonding [2]. No experimental bp, density, or flash point data are available for 4‑ethoxy‑3,3‑dimethyl‑butylamine; the comparison is grounded in well‑established structure–property relationships for primary amines and ethers.

Physicochemical Characterization Solubility Safety & Handling

Di‑alkoxy vs. Mono‑alkoxy: Comparison with 4,4‑Diethoxy‑3,3‑dimethylbutan‑1‑amine

The di‑ethoxy analog 4,4‑diethoxy‑3,3‑dimethylbutan‑1‑amine (CAS 2228205‑83‑0; MW 189.30 g/mol) contains a gem‑diether (acetal‑like) motif at the 4‑position instead of the simple mono‑ethoxy group of the target compound . The diethoxy compound is structurally analogous to 4‑(dimethylamino)butyraldehyde diethyl acetal, a key intermediate in the synthesis of 5‑HT₁D receptor agonists (triptan antimigraine drugs) . The mono‑ethoxy target compound (MW 145.24 g/mol) is 44.06 g/mol lighter, lacks the acid‑labile acetal functionality, and presents a single, well‑defined electrophilic center at the primary amine. This makes the mono‑ethoxy compound a cleaner, more robust intermediate for amide bond formation, reductive amination, or urea synthesis without the complication of competing acetal hydrolysis.

Synthetic Intermediate Selection Protecting Group Strategy Reactivity

4-Ethoxy-3,3-dimethyl-butylamine – Evidence‑Grounded Application Scenarios for Procurement Decision‑Makers


Medicinal Chemistry: Lipophilicity‑Tuned Building Block for CNS‑Penetrant Candidate Synthesis

When a medicinal chemistry program requires a 3,3‑dimethylbutylamine scaffold with enhanced lipophilicity for improved blood–brain barrier penetration, 4‑ethoxy‑3,3‑dimethyl‑butylamine offers a predicted logP increment of ~0.5–0.7 over the 4‑methoxy analog (Section 3, Evidence Item 1) . This makes it a rational choice over the methoxy variant in CNS‑targeted lead optimization where logP in the 2–4 range is desired, while retaining the steric gem‑dimethyl motif critical for target engagement, as demonstrated in the neotame pharmacophore .

Process Chemistry: Safer Large‑Scale Amine Intermediate with Reduced Flammability vs. DMBA

For kilo‑lab or pilot‑plant synthesis requiring a 3,3‑dimethylbutylamine‑derived intermediate, the 4‑ethoxy analog is anticipated to have a substantially higher flash point and boiling point than 3,3‑dimethylbutylamine (flash point 6 °C; bp 114–116 °C) (Section 3, Evidence Item 3) . This reduces storage and handling hazard classification (DMBA is UN 2733, Class 3, PG II flammable liquid), potentially simplifying regulatory compliance, lowering insurance costs, and enabling higher distillation temperatures for purification without exceeding safe operating limits .

Fragment‑Based Drug Discovery: Mono‑Functionalized Amine with Higher Basicity than 2‑Ethoxy Regioisomer

In fragment‑based screening libraries where amine basicity influences binding to acidic receptor pockets (e.g., aspartate or glutamate residues), the 4‑ethoxy regioisomer is expected to exhibit a pKa closer to that of unsubstituted DMBA (~10.5–10.8), approximately 1.5–1.8 units higher than the 2‑ethoxy regioisomer (predicted pKa = 9.03, Section 3, Evidence Item 2) . This higher basicity ensures a greater fraction of protonated amine at physiological pH, which can strengthen salt‑bridge interactions in the target binding site and is a critical selection criterion when screening regioisomeric amine fragments .

Synthetic Methodology: Acid‑Stable Amine for Multi‑Step Sequences vs. Diethoxy Acetal Analogs

When designing a multi‑step synthetic route that involves acidic work‑up or acid‑catalyzed transformations downstream, 4‑ethoxy‑3,3‑dimethyl‑butylamine is a superior choice over 4,4‑diethoxy‑3,3‑dimethylbutan‑1‑amine (Section 3, Evidence Item 4) . The diethoxy acetal analog is susceptible to hydrolysis under even mildly acidic conditions, which can lead to unwanted aldehyde intermediates and side products. The mono‑ethoxy compound, lacking the acetal group, remains intact through acidic aqueous washes and Boc‑deprotection conditions, simplifying purification and improving atom economy .

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